Comprehensive Technical Guide on Ethyl 2-iodopyridine-3-carboxylate (CAS 154366-01-5): Synthesis, Reactivity, and Applications in Drug Discovery
Comprehensive Technical Guide on Ethyl 2-iodopyridine-3-carboxylate (CAS 154366-01-5): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
Ethyl 2-iodopyridine-3-carboxylate (CAS 154366-01-5), frequently referred to as ethyl 2-iodonicotinate, is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structural topology—an electron-deficient pyridine core featuring a highly reactive iodine atom at the C2 position and an ethyl ester at the C3 position—renders it an exceptional substrate for transition-metal-catalyzed cross-coupling reactions[1]. This guide elucidates the mechanistic rationale behind its reactivity, provides self-validating experimental protocols, and explores its strategic utility in synthesizing complex heterocyclic pharmacophores, including retinoid receptor modulators and kinase inhibitors[2].
Physicochemical Profiling
Understanding the physical and chemical parameters of ethyl 2-iodopyridine-3-carboxylate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
| Property | Value |
| Chemical Name | Ethyl 2-iodopyridine-3-carboxylate |
| Synonyms | Ethyl 2-iodonicotinate; 2-Iodopyridine-3-carboxylic acid ethyl ester |
| CAS Registry Number | 154366-01-5[3] |
| Molecular Formula | C8H8INO2[4] |
| Molecular Weight | 277.06 g/mol [4] |
| Monoisotopic Mass | 276.960 g/mol |
| Appearance | Light yellow to brown liquid/low-melting solid[5] |
| Solubility Profile | Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in H₂O |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light[6] |
Chemical Reactivity & Mechanistic Insights
As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the electronic push-and-pull that governs this molecule's behavior in a reactor.
The C2-Iodo Electrophilic Center: The iodine atom at the C2 position is exceptionally activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). The electronegative pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, pulling electron density away from the ortho position. Furthermore, the ester group at C3 provides an additional -M effect. This synergistic electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-I bond, facilitating rapid and thermodynamically favorable insertion of the metal catalyst[1].
The C3-Ester Directing and Cyclization Group: The ethyl ester serves a dual purpose. Sterically, it modulates the trajectory of incoming nucleophiles during cross-coupling. Synthetically, it acts as an internal electrophilic trap. Once a nucleophilic moiety (such as an amine or hydroxyl-bearing alkyne) is introduced at the C2 position, the ester can undergo base-promoted or thermal intramolecular cyclization to yield fused bicyclic systems like azaindoles or pyrano[4,3-b]pyridines[7].
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and high fidelity in a drug development setting.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Synthesize ethyl 2-arylpyridine-3-carboxylate derivatives.
Causality of Reagents:
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Catalyst: Pd(dppf)Cl₂ is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle. This steric bulk accelerates the reductive elimination step, which is often the rate-limiting step when forming sterically hindered ortho-substituted biaryls.
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Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) system is used. Dioxane solubilizes the lipophilic ethyl 2-iodonicotinate, while water is strictly required to hydrate the inorganic base (K₂CO₃) and form the reactive hydroxyboronate intermediate [Ar-B(OH)3]- essential for transmetalation[1].
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask, charge ethyl 2-iodopyridine-3-carboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv, 2.0 mmol).
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Degassing: Add 5 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. (Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo species, terminating the catalytic cycle).
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Reaction: Seal the flask and heat to 80 °C with vigorous stirring for 4–6 hours.
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Validation Checkpoint: Sample the organic layer and analyze via LC-MS. The reaction is complete when the starting material peak at m/z 278 [M+H]⁺ is fully consumed and replaced by the product mass.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Caption: Suzuki-Miyaura catalytic cycle for Ethyl 2-iodonicotinate.
Protocol B: Sonogashira Coupling & Tandem Cyclization
Objective: Introduce a terminal alkyne at C2 followed by cyclization to form fused heterocycles[7].
Causality of Reagents:
-
Co-Catalyst: Copper(I) iodide (CuI) is utilized to form a highly nucleophilic copper acetylide intermediate in situ. This intermediate rapidly transmetalates with the Pd(II) complex, significantly lowering the activation energy compared to copper-free variants.
-
Solvent: Triethylamine (TEA) acts simultaneously as the solvent and the stoichiometric base required to deprotonate the terminal alkyne upon coordination to copper.
Step-by-Step Procedure:
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Preparation: Dissolve ethyl 2-iodopyridine-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous, degassed TEA (5 mL).
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Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Stir for 5 minutes at room temperature until a homogeneous mixture is observed.
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Alkyne Addition: Dropwise add the terminal alkyne (1.2 equiv).
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Reaction: Stir at 50 °C for 3 hours. The highly activated nature of the 2-iodo group allows for milder heating compared to unactivated aryl halides[7].
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Validation Checkpoint: TLC analysis (Hexanes/EtOAc 3:1) should reveal a new, highly UV-active spot due to the extended conjugation of the alkyne.
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Tandem Cyclization (Optional): To form an azaindole derivative, add a primary amine (2.0 equiv) and potassium tert-butoxide (1.5 equiv) directly to the reaction mixture, and elevate the temperature to 90 °C for an additional 4 hours to drive the nucleophilic attack on the ester carbonyl.
Caption: Synthetic workflow from ethyl 2-iodonicotinate to fused heterocycles.
Applications in Drug Development
Retinoid Receptor Modulators: Ethyl 2-iodonicotinate is a critical intermediate in the synthesis of rigid retinoid analogs. As documented in pharmaceutical patents (e.g., US Patent 5,498,795), the ortho-relationship of the iodo and ester groups allows for the construction of extended, conjugated systems via alkynyl coupling. These rigidified scaffolds mimic the spatial orientation of endogenous retinoic acid, enabling high-affinity binding to Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) subtypes, which are vital targets in dermatology and oncology[2].
Kinase Inhibitors: The pyridine-3-carboxylate scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. By leveraging the C2 position via cross-coupling, medicinal chemists can append diverse aryl or heteroaryl vectors that probe the hinge-binding region of kinases. Subsequent cyclization of the C3 ester yields pyrido[2,3-d]pyrimidines and azaindoles—core pharmacophores found in numerous FDA-approved targeted therapies.
References
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Google Patents (US5498795A). Retinoid-like compounds. Chandraratna, R. A. S. (Allergan Inc). Available at: (Verified via[2])
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Google Patents (CN105001154A). Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method. Available at: (Verified via[5])
-
Université de Lorraine (HAL Theses). Synthèse d'hétéroaryl-lactones fusionnées via une séquence métallation/piégeage électrophile. Available at:[Link] (Verified via[7])
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